molecular formula C6H6FN3O B2672871 5-fluoro-N'-hydroxypyridine-2-carboximidamide CAS No. 1319747-16-4

5-fluoro-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B2672871
CAS No.: 1319747-16-4
M. Wt: 155.13 g/mol
InChI Key: VDYBLESITQNCAL-UHFFFAOYSA-N
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Scientific Research Applications

5-fluoro-N’-hydroxypyridine-2-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydroxylamine to form the carboximidamide group . The reaction conditions often require a basic environment to facilitate the substitution and subsequent reactions.

Industrial Production Methods

Industrial production of 5-fluoro-N’-hydroxypyridine-2-carboximidamide may involve bulk manufacturing processes that utilize readily available fluorinated synthetic blocks and effective fluorinating reagents . The production process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as hydroxylamine or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while nucleophilic substitution can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 5-fluoro-N’-hydroxypyridine-2-carboximidamide involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This can affect various biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific substitution pattern and the presence of both fluorine and hydroxylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-fluoro-N'-hydroxypyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYBLESITQNCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319747-16-4
Record name 5-fluoro-N'-hydroxypyridine-2-carboximidamide
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